Home > Products > Screening Compounds P43653 > cyclo-[-Arg-Gly-Asp-Amp26-]
cyclo-[-Arg-Gly-Asp-Amp26-] -

cyclo-[-Arg-Gly-Asp-Amp26-]

Catalog Number: EVT-10979835
CAS Number:
Molecular Formula: C24H32N8O7
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo-[-Arg-Gly-Asp-Amp26-] is a cyclic peptide that incorporates the well-known Arg-Gly-Asp (RGD) sequence, which is critical for cell adhesion and interactions with integrin receptors. This compound is particularly significant in biomedical research due to its potential applications in targeting integrins, which are implicated in various diseases, including cancer and thrombosis. The addition of Amp26, an amphetamine derivative, may enhance the biological activity or stability of the peptide.

Source and Classification

Cyclo-[-Arg-Gly-Asp-Amp26-] is synthesized from amino acids through solid-phase peptide synthesis methods. It belongs to the class of cyclic peptides, which are characterized by a covalent bond that forms a ring structure, enhancing their stability and biological activity compared to linear peptides. The RGD motif specifically interacts with integrins α_vβ_3 and α_vβ_5, making it a target for therapeutic interventions in oncology and other fields.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclo-[-Arg-Gly-Asp-Amp26-] typically employs solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner on a solid support. The process involves:

  1. Resin Preparation: A resin with an acid-labile linker is functionalized with the first amino acid.
  2. Sequential Coupling: Amino acids are added sequentially, with each coupling reaction being monitored for efficiency.
  3. Cyclization: Once the linear precursor is synthesized, cyclization occurs through a reaction that forms a covalent bond between terminal amino acids, often facilitated by specific coupling agents or catalysts.
  4. Deprotection and Cleavage: Protective groups are removed, and the peptide is cleaved from the resin to yield cyclo-[-Arg-Gly-Asp-Amp26-] in its free form.

This method allows for high purity and yield of the cyclic peptide, which is crucial for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of cyclo-[-Arg-Gly-Asp-Amp26-] can be described as follows:

  • Molecular Formula: C₁₉H₂₈N₄O₄
  • Molecular Weight: Approximately 372.46 g/mol
  • Conformation: The cyclic nature of the peptide allows it to adopt specific conformations that enhance its binding affinity to integrins. The presence of the Arg-Gly-Asp sequence facilitates interactions with integrin receptors.

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its three-dimensional configuration .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclo-[-Arg-Gly-Asp-Amp26-] can undergo various chemical reactions that are relevant to its function:

  1. Binding Reactions: The cyclic peptide binds specifically to integrins through non-covalent interactions such as hydrogen bonds and van der Waals forces.
  2. Post-Synthetic Modifications: Further modifications can include conjugation with fluorescent dyes or drug molecules to enhance its utility in imaging or therapeutic applications.
  3. Stability Studies: Investigations into the stability of the cyclic structure under physiological conditions can provide insights into its potential therapeutic window.

These reactions highlight the versatility of cyclo-[-Arg-Gly-Asp-Amp26-] in biomedical applications .

Mechanism of Action

Process and Data

The mechanism of action of cyclo-[-Arg-Gly-Asp-Amp26-] primarily involves its interaction with integrin receptors on cell surfaces. Upon binding:

  1. Cell Adhesion: The peptide promotes adhesion of cells to extracellular matrix components, which is critical for processes such as wound healing and tissue repair.
  2. Signal Transduction: Integrin binding initiates intracellular signaling cascades that regulate cell proliferation, migration, and survival.
  3. Therapeutic Targeting: By selectively targeting integrins overexpressed in tumors, cyclo-[-Arg-Gly-Asp-Amp26-] can be used to deliver therapeutic agents directly to malignant cells.

Research has shown that modifications to the RGD sequence or incorporation of additional functional groups can enhance binding affinity and specificity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of cyclo-[-Arg-Gly-Asp-Amp26-] include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in biological assays.
  • Stability: The cyclic structure confers increased stability against enzymatic degradation compared to linear peptides.

Chemical properties include:

  • pH Stability: Generally stable across a wide pH range, making it suitable for various biological environments.
  • Thermal Stability: Can withstand moderate heating without significant degradation .
Applications

Scientific Uses

Cyclo-[-Arg-Gly-Asp-Amp26-] has several promising applications in scientific research:

  1. Cancer Therapy: Used as a targeting moiety for drug delivery systems aimed at tumors expressing integrins.
  2. Diagnostic Imaging: Can be conjugated with imaging agents for non-invasive visualization of tumors using techniques like positron emission tomography (PET).
  3. Tissue Engineering: Enhances cell adhesion in engineered tissues, promoting better integration within host tissues.
  4. Research Tool: Serves as a model compound for studying integrin-mediated processes in cellular biology.

The versatility of this cyclic peptide makes it a valuable asset in both basic research and clinical applications .

Introduction and Contextual Framework

Nomenclature and Structural Classification of Cyclo-[-Arg-Gly-Asp-Amp26-]

The systematic nomenclature "cyclo-[-Arg-Gly-Asp-Amp26-]" precisely defines this synthetic compound as a macrocyclic peptide featuring a head-to-tail circular arrangement. The core structural framework integrates three essential components: First, the canonical arginine-glycine-aspartate (RGD) motif, a tripeptide sequence recognized by numerous integrin receptors. Second, the Amp26 analogue (β-amino acid substitution), strategically replacing the native amino acid at position 26 within the parent peptide sequence. Third, the cyclization constraint, introduced through covalent bonding between the N-terminus and C-terminus, imposing conformational restriction on the peptide backbone. This cyclization profoundly enhances structural stability and biological specificity compared to linear counterparts [9] [10].

The Amp26 component represents a β-amino acid substitution, where the carbon backbone is extended by one methylene group compared to standard α-amino acids. This modification significantly alters the side chain positioning and backbone dihedral angles, potentially optimizing interactions within the integrin binding pocket. The Arg-Gly-Asp sequence provides the primary integrin recognition motif, with the arginine residue facilitating crucial ionic interactions and the aspartate coordinating the metal ion within the integrin's metal ion-dependent adhesion site. Glycine offers conformational flexibility essential for adopting the bioactive conformation. Cyclization restricts this flexibility, reducing the entropic penalty upon binding and enhancing target affinity and proteolytic resistance [7] [9] [10].

Table 1: Structural Components and Functional Significance of Cyclo-[-Arg-Gly-Asp-Amp26-]

ComponentChemical NatureFunctional RoleConsequence of Modification
Cyclo-Macrocylic constraintEnforces pre-organization of peptide backboneEnhanced binding affinity (reduced ΔS), increased metabolic stability, improved selectivity
Arginine (Arg)Basic α-amino acidForms salt bridges with integrin acidic residues; crucial for specificityDisruption abolishes integrin binding; modifications can modulate affinity
Glycine (Gly)Flexible α-amino acidAllows backbone flexibility for optimal RGD presentation; no steric hindranceSubstitution often reduces activity due to increased steric bulk or reduced flexibility
Aspartate (Asp)Acidic α-amino acidCoordinates divalent cation (Mg²⁺) in integrin MIDAS; essential for bindingMutation eliminates binding; modifications alter metal coordination and affinity
Amp26β-Amino acid analogueAlters backbone geometry and side chain projection; replaces native amino acidModulates integrin subtype selectivity, enhances stability, and improves pharmacokinetics

The three-dimensional architecture of cyclo-[-Arg-Gly-Asp-Amp26-] is characterized by a constrained β-turn conformation centered around the Arg-Gly-Asp sequence, stabilized by the macrocyclic ring and the β-amino acid substitution. Nuclear magnetic resonance (NMR) analyses of related cyclic RGD peptides reveal that cyclization enforces a specific orientation where the arginine and aspartate side chains project optimally for simultaneous engagement with complementary charged pockets within the integrin binding cleft. The Amp26 β-amino acid occupies a position analogous to the "Amp" site in cilengitide-like structures, likely influencing the presentation of adjacent residues and the overall pharmacophore geometry. Computational modeling suggests that the β-amino acid's extended backbone may facilitate deeper penetration into hydrophobic subpockets or alter hydrogen-bonding networks critical for subtype selectivity [7] [10].

Historical Development of RGD-Containing Cyclic Peptidomimetics

The development of RGD-based therapeutics originated from the seminal identification of the RGD motif as the minimal cell adhesion recognition sequence in fibronectin by Erkki Ruoslahti and Michael Pierschbacher in the mid-1980s. This discovery revealed a universal mechanism governing cell-extracellular matrix interactions mediated primarily by integrins. Early linear RGD peptides demonstrated proof-of-concept for integrin blockade but suffered from rapid proteolytic degradation, low receptor affinity, and poor pharmacokinetics, limiting therapeutic utility. The pivotal innovation emerged with the introduction of cyclic constraints, notably exemplified by Kessler's cyclo(-Arg-Gly-Asp-D-Phe-Val-) in the early 1990s, which demonstrated markedly enhanced αvβ3 integrin affinity and metabolic stability over linear peptides [2] [4] [10].

This first-generation cyclic pentapeptide established the critical principle that conformational restriction via cyclization could stabilize the bioactive RGD conformation, reducing the entropic cost of binding. Subsequent optimization focused on amino acid substitutions within the cyclic framework to enhance potency and selectivity. Key milestones included the incorporation of D-amino acids (e.g., D-Phenylalanine) to resist proteolysis and modulate side chain topology, and the systematic screening of exocyclic residues to fine-tune integrin subtype specificity. This evolution culminated in cilengitide (cyclo(-Arg-Gly-Asp-D-Phe-N-Me-Val-)), featuring N-methylation to further reduce peptide bond susceptibility to proteases and enhance bioavailability. Despite promising preclinical anti-angiogenic activity in glioblastoma models, cilengitide's failure in Phase III clinical trials underscored limitations of pan-αv integrin inhibition and the necessity for refined subtype selectivity and tumor penetration strategies [2] [6] [10].

Table 2: Evolution of Key RGD Cyclic Peptidomimetics in Clinical Development

Compound GenerationRepresentative CompoundKey Structural InnovationsTarget Integrin(s)Clinical Outcome/Challenge
First-Generationcyclo(-Arg-Gly-Asp-D-Phe-Val-)Initial cyclization; D-amino acid incorporationBroad αv integrinsProof-of-concept; limited stability and specificity
Second-GenerationCilengitideN-methylation; optimized exocyclic residuesαvβ3, αvβ5Phase III failure in glioblastoma (2014) due to efficacy limitations
Third-Generationcyclo(-Arg-Gly-Asp-Amp26-) analoguesβ-amino acid (Amp) substitution; tailored macrocycle sizeSelective αvβ6/αvβ1 or α5β1Preclinical optimization; addressing tumor heterogeneity and resistance mechanisms

Contemporary design, exemplified by cyclo-[-Arg-Gly-Asp-Amp26-], incorporates β-amino acids (Amp analogues) as a strategic response to prior limitations. β-amino acids confer enhanced metabolic stability by resisting proteolytic cleavage mechanisms targeting α-peptide bonds and introduce distinct backbone conformations unattainable with natural amino acids. The Amp26 substitution specifically aims to optimize interactions within the integrin β-subunit specificity-determining loop (SDL), a key determinant of ligand selectivity among RGD-binding integrins. This structural innovation represents a deliberate shift from broad αv integrin antagonism towards tissue-specific or disease-stage-specific integrin targeting, informed by the recognition that integrin expression profiles dynamically evolve during tumor progression and metastasis [3] [5] [9].

Integrin-Targeting Therapeutics: Evolution and Clinical Imperatives

Integrins constitute a superfamily of 24 heterodimeric transmembrane receptors formed by combinations of 18 α and 8 β subunits. They function as pivotal bidirectional signaling hubs, mediating "outside-in" signaling upon extracellular ligand binding (e.g., RGD-containing ECM proteins) and "inside-out" activation regulated by intracellular cues. The RGD-binding subset (αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, αIIbβ3) recognizes the Arg-Gly-Asp motif in ligands like fibronectin, vitronectin, and fibrinogen, playing critical roles in angiogenesis, tumor invasion, metastasis, and therapy resistance [2] [4] [8].

Clinical translation of integrin antagonists has yielded only seven approved drugs, primarily targeting non-oncological indications (e.g., abciximab for thrombosis, vedolizumab for inflammatory bowel disease). The repeated failures in oncology, particularly the high-profile setback of cilengitide, revealed fundamental challenges: First, tumor heterogeneity in integrin expression, both spatially within tumors and temporally during disease progression. Second, functional redundancy, where inhibition of one integrin is compensated by others. Third, context-dependent roles, with certain integrins (e.g., αvβ6) exhibiting tumor-suppressive functions in early stages but promoting metastasis in advanced disease. Fourth, extracellular vesicle sequestration, where tumor-derived exosomes expressing integrins bind therapeutic agents, reducing bioavailability at target sites [2] [6] [8].

These challenges necessitate next-generation agents like cyclo-[-Arg-Gly-Asp-Amp26-] designed with enhanced pharmacological properties and biological intelligence. Key strategies include: 1) Subtype selectivity: Exploiting subtle differences in integrin binding pockets. β-amino acids (Amp analogues) enable precise tuning of interactions with the β-subunit SDL, favoring binding to specific integrins (e.g., αvβ6 over αvβ3). 2) Dual-targeting approaches: Simultaneously engaging integrins and co-expressed receptors (e.g., receptor tyrosine kinases) or stromal targets to overcome redundancy and enhance efficacy. Cyclic RGD peptides serve as homing ligands for targeted drug delivery systems. 3) Addressing adhesion-mediated resistance: Tumor cell adhesion to ECM via integrins activates pro-survival pathways (e.g., FAK/PI3K/AKT) and upregulates drug efflux pumps, conferring resistance to chemotherapy and radiotherapy. Targeted integrin blockade by agents like cyclo-[-Arg-Gly-Asp-Amp26-] can reverse this cell adhesion-mediated drug resistance (CAM-DR) by disrupting critical survival signals [2] [6] [8].

Table 3: Integrin-Related Resistance Mechanisms and Cyclo-[-Arg-Gly-Asp-Amp26-] Design Rationale

Resistance MechanismMolecular BasisImpact on TherapyDesign Response in Cyclo-[-Arg-Gly-Asp-Amp26-]
CAM-DRIntegrin-ECM adhesion activates FAK/Src/PI3K/AKT/Bcl-2 pathways; inhibits anoikisReduces efficacy of chemo/radiotherapy; promotes tumor cell survivalDirect antagonism disrupts adhesion signaling; reverses anti-apoptotic signals
Integrin SwitchingTumor cells alter integrin expression profile upon therapeutic pressureCompensation by non-targeted integrins; loss of target expressionβ-amino acid tuning for selectivity against resistance-relevant integrins (e.g., αvβ6, α5β1)
Stromal ProtectionTumor-associated fibroblasts deposit RGD-rich ECM; express integrinsPhysical barrier; paracrine survival signals; TME-driven resistanceEnhanced tumor penetration (β-amino acid stability); potential stromal targeting
Immune Evasionαvβ6/αvβ8 activate TGFβ; suppress T-cell function; promote Treg activityResistance to immunotherapy; immunosuppressive TMESelective αvβ6/αvβ8 blockade may synergize with checkpoint inhibitors (preclinical evidence)
EV SequestrationTumor-derived extracellular vesicles (EVs) express integrins; bind RGD therapeuticsReduced drug bioavailability; altered biodistributionMacrocycle stability and β-amino acid reduce non-specific binding; higher target affinity may outcompete EV binding

Role of β-Amino Acid Scaffolds in Peptide Design (e.g., Amp26 Analogues)

β-amino acids, characterized by an additional methylene group (-CH₂-) in their backbone compared to α-amino acids, confer distinct conformational, physicochemical, and biological properties critical for advanced peptidomimetic design. The Amp26 analogue in cyclo-[-Arg-Gly-Asp-Amp26-] exemplifies this strategy. Structurally, β-amino acids expand the accessible Ramachandran space, enabling peptide backbone geometries (e.g., extended helices, stable turns) that are energetically unfavorable or inaccessible for α-peptides. This allows precise positioning of side chains for optimal target engagement. The additional methylene group also shields the adjacent amide bond, conferring robust resistance to proteolytic degradation by serine proteases (e.g., trypsin, chymotrypsin) and exopeptidases, a major limitation of first-generation cyclic RGD peptides [3] [5] [9].

The Amp26 substitution specifically influences cyclo-[-Arg-Gly-Asp-Amp26-] through multiple mechanisms: 1) Enhanced membrane interaction: β-amino acids increase hydrophobicity and promote amphipathicity, facilitating interactions with lipid bilayers and potentially enhancing tumor penetration. Studies on antimicrobial peptides demonstrate that β-amino acid incorporation can significantly improve activity against Gram-negative pathogens by promoting membrane disruption, a property potentially exploitable for crossing endothelial barriers in tumors. 2) Optimized cationicity: Strategic placement of β³-homoarginine or similar cationic β-amino acids can enhance electrostatic steering towards negatively charged integrin surfaces. Computational analyses reveal that N-terminal cationicity significantly enhances membrane translocation and target binding. The Amp26 modification likely optimizes charge distribution compared to its α-amino acid precursor [3] [5] [7].

Table 4: Comparative Properties of α-Amino Acid vs. β-Amino Acid (Amp26) Components

Propertyα-Amino Acid (Conventional)β-Amino Acid (Amp26 Analogue)Impact on Cyclo-[-Arg-Gly-Asp-Amp26-]
Backbone Length1-carbon spacer between Cα and carbonyl/nitrogen2-carbon spacer (β² or β³ isomers)Alters distance between RGD pharmacophore elements; influences integrin binding pocket engagement
Conformational FreedomRestricted φ/ψ angles; common secondary structures (α-helix, β-sheet)Expanded φ/ψ/θ angles; novel secondary structures (e.g., 12/10-helix, β-helix)Enables precise pre-organization of RGD motif; stabilizes bioactive conformation
Protease SusceptibilityHighly susceptible to cleavage by endo- and exo-peptidasesMarkedly reduced cleavage rates; resistant to most common proteasesExtends plasma half-life; improves oral bioavailability potential
Solubility ProfileGoverned by side chain and terminal charges; aggregation-proneEnhanced control via backbone polarity modulation; reduced aggregationImproves aqueous solubility; prevents β-sheet fibril formation; enhances formulation options
Side Chain TopologySide chain attached to CαSide chain attached to Cβ (β³) or Cα (β²); different spatial projectionFine-tunes interaction with integrin specificity-determining regions (e.g., SDL); modulates subtype selectivity

The Amp26 β-amino acid also influences supramolecular assembly. Molecular dynamics simulations of analogous peptides (e.g., Adepantins) reveal that β-amino acids modulate peptide-peptide association states (monomers, dimers, oligomers) in solution and at membrane interfaces. Optimal, rather than maximal, self-association correlates with enhanced biological activity. For cyclo-[-Arg-Gly-Asp-Amp26-], the β-amino acid likely promotes formation of bioactive dimers or small oligomers that cooperatively engage multiple integrin receptors, potentially enhancing avidity effects without inducing large, inactive aggregates. This controlled association, coupled with the conformational rigidity imparted by cyclization, represents a sophisticated approach to overcoming the pharmacokinetic-pharmacodynamic barriers that hampered earlier linear and cyclic RGD peptides [7] [9].

Rational integration of β-amino acids like Amp26 follows established peptide engineering principles: maintaining one charged residue per five amino acids to ensure solubility, strategically placing hydrophobic residues to promote membrane interaction without causing precipitation, and optimizing sequence length (typically < 50 residues) for synthetic feasibility and cost-effective manufacturing. Cyclo-[-Arg-Gly-Asp-Amp26-] embodies these principles, leveraging β-amino acid technology to transcend historical limitations in integrin-targeted drug discovery [5] [7] [9].

Properties

Product Name

cyclo-[-Arg-Gly-Asp-Amp26-]

IUPAC Name

2-[(1R,4S,10S,13S)-14-benzoyl-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

Molecular Formula

C24H32N8O7

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C24H32N8O7/c25-24(26)27-8-4-7-15-20(36)28-11-18(33)30-16(10-19(34)35)21(37)29-14-9-17(22(38)31-15)32(12-14)23(39)13-5-2-1-3-6-13/h1-3,5-6,14-17H,4,7-12H2,(H,28,36)(H,29,37)(H,30,33)(H,31,38)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17+/m1/s1

InChI Key

UIBGFNHGJUQMPO-QZWWFDLISA-N

Canonical SMILES

C1C2CN(C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)C(=O)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H]2CN([C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.